Cas no 2229152-65-0 (2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine)
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine
- EN300-1927824
- 2229152-65-0
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- Inchi: 1S/C10H11BrClNO/c1-14-10-7(9-2-3-13-9)4-6(12)5-8(10)11/h4-5,9,13H,2-3H2,1H3
- InChI Key: ZVUJEBAEDJTNPK-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1OC)C1CCN1)Cl
Computed Properties
- Exact Mass: 274.97125g/mol
- Monoisotopic Mass: 274.97125g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3Ų
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927824-0.05g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 0.05g |
$1068.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-0.1g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 0.1g |
$1119.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-0.25g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 0.25g |
$1170.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-0.5g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 0.5g |
$1221.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-1.0g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-2.5g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 2.5g |
$2492.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-5.0g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-10.0g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1927824-1g |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine |
2229152-65-0 | 1g |
$0.0 | 2023-09-17 |
2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine
Compound 2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine (CAS No. 2229152-65-0)
The compound 2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine, identified by the CAS number 2229152-65-0, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique combination of a substituted phenyl ring and an azetidine ring system, making it a subject of interest in both academic and industrial research.
The phenyl ring in this compound is substituted with three distinct groups: a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position. These substituents contribute to the compound's electronic and steric properties, which are critical in determining its reactivity and biological activity. The azetidine ring, a four-membered nitrogen-containing ring, adds further complexity to the molecule, potentially influencing its pharmacokinetic properties such as solubility and bioavailability.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The azetidine ring, being a small and rigid structure, can serve as a scaffold for various bioactive molecules. For instance, researchers have explored the use of azetidine-containing compounds in the development of kinase inhibitors, which are crucial in targeting cancer-related signaling pathways. The presence of halogens like bromine and chlorine in the phenyl ring further enhances the molecule's potential as a lead compound in medicinal chemistry.
From a synthetic perspective, the preparation of 2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. Techniques such as Suzuki coupling or nucleophilic aromatic substitution have been employed to construct the phenylazetidine moiety. These methods not only ensure high yields but also allow for functional group compatibility, which is essential for further chemical modifications.
In terms of applications, this compound has shown promise in preliminary biological assays. Its ability to modulate enzyme activity or bind to specific receptors makes it a candidate for drug development programs targeting diseases such as cancer, inflammation, or neurodegenerative disorders. Moreover, the compound's stability under physiological conditions suggests that it could be suitable for oral administration or other routes of delivery.
The structural features of 2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine also make it an interesting candidate for materials science applications. For example, its rigid structure and electron-withdrawing groups could be exploited in the design of advanced materials such as organic semiconductors or nonlinear optical materials. Researchers are actively investigating these possibilities to expand the utility of this compound beyond traditional pharmaceutical applications.
In conclusion, compound 2-(3-bromo-5-chloro-2-methoxyphenyl)azetidine (CAS No. 2229152-65-0) represents a valuable addition to the arsenal of organic compounds with diverse functional groups and structural motifs. Its unique combination of substituents and heterocyclic framework positions it as a key player in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is expected to contribute significantly to advancements in medicine and materials science.
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